2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid

Lipophilicity XLogP Drug Design

2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid (CAS 1542079-54-8) is a thiazole-4-carboxylic acid derivative functionalized at the 2-position with a bulky pivaloyl (2,2-dimethylpropanoyl) ketone group. This compound belongs to the class of 2-acyl-thiazole-4-carboxylic acids, which are recognized as versatile heterocyclic building blocks in medicinal chemistry and agrochemical research.

Molecular Formula C9H11NO3S
Molecular Weight 213.26 g/mol
Cat. No. B13286306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid
Molecular FormulaC9H11NO3S
Molecular Weight213.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)C1=NC(=CS1)C(=O)O
InChIInChI=1S/C9H11NO3S/c1-9(2,3)6(11)7-10-5(4-14-7)8(12)13/h4H,1-3H3,(H,12,13)
InChIKeyKVFAXYYUEVCHFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid: Physicochemical Profile & Baseline for Scientific Procurement


2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid (CAS 1542079-54-8) is a thiazole-4-carboxylic acid derivative functionalized at the 2-position with a bulky pivaloyl (2,2-dimethylpropanoyl) ketone group . This compound belongs to the class of 2-acyl-thiazole-4-carboxylic acids, which are recognized as versatile heterocyclic building blocks in medicinal chemistry and agrochemical research . Its structure combines a hydrogen-bond donor (carboxylic acid), multiple acceptors, and a sterically demanding lipophilic substituent, yielding a predicted XLogP of 2.2 and a topological polar surface area of 95.5 Ų .

Why 2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid Cannot Be Trivially Substituted by In-Class Analogs


Within the 2-acyl-thiazole-4-carboxylic acid series, the nature of the acyl group exerts profound control over lipophilicity, steric demand, and electronic character [1]. Generic replacement of the pivaloyl substituent with a smaller acetyl group (XLogP ≈ 0.8) or an aromatic benzoyl group (XLogP ≈ 2.5) substantially shifts the compound’s distribution coefficient, molecular recognition profile, and potential metabolic handling [2]. These differences render simple interchangeability misleading in structure-activity relationship (SAR) campaigns, bioisostere exploration, or synthetic route design, directly motivating the need for compound-specific procurement over nearest-neighbor analogs.

Quantitative Differentiation Evidence for 2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid Against Closest Analogs


Enhanced Lipophilicity Relative to 2-Acetyl-1,3-thiazole-4-carboxylic acid

The target compound exhibits a substantially higher predicted lipophilicity than its 2-acetyl analog, consistent with the increased hydrocarbon content of the pivaloyl group. This difference is quantified via computed XLogP values from authoritative chemical databases .

Lipophilicity XLogP Drug Design

Lipophilicity Comparable to 2-Benzoyl Analog with Reduced Aromatic Character

The XLogP of 2-(2,2-dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid (2.2) is slightly lower than that of the 2-benzoyl analog (2.5), despite the pivaloyl group's aliphatic nature [1]. This demonstrates that the compound achieves comparable overall hydrophobicity to the aryl-ketone comparator while avoiding potential liabilities associated with aromatic substituents (e.g., CYP450-mediated oxidation, π-stacking-related aggregation).

Lipophilicity XLogP Physicochemical Profiling

Increased Steric Bulk and Heavy Atom Count vs. 2-Acetyl Analog

The target compound possesses 14 heavy atoms (C, N, O, S) versus 11 for the 2-acetyl analog, reflecting the three additional carbon atoms of the tert-butyl group . This translates to an approximate 25% increase in molecular weight (213.25 vs. 171.17 g/mol) and a substantially larger van der Waals volume, consistent with a significantly higher predicted molar refractivity.

Steric Parameters Molecular Weight SAR

Potential for Enhanced Metabolic Stability via Steric Shielding of the Ketone

The pivaloyl group is a well-established steric shield in medicinal chemistry, used to reduce metabolic hydrolysis of esters and amides [1]. Although direct microsomal stability data for this specific compound are not publicly available, the structural analogy to pivaloyl-containing prodrugs and stable derivatives supports a class-level inference of enhanced resistance to esterase- and amidase-mediated degradation relative to acetyl analogs. No direct head-to-head comparison is available at this time.

Metabolic Stability Steric Hindrance Prodrug Design

Distinct Synthetic Utility as a Heterocyclic Building Block

The combination of a carboxylic acid handle and a sterically encumbered ketone on the thiazole core offers synthetic versatility not provided by acetyl or benzoyl analogs [1]. The pivaloyl ketone can participate in selective nucleophilic additions, reductive aminations, and oxime formations without competing reactivity at the carboxylic acid site. Conversely, the acid can be elaborated via amide coupling or esterification while preserving the pivaloyl moiety. This orthogonal reactivity is qualitatively distinct from 2-acetyl-thiazole-4-carboxylic acid, where the less hindered acetyl group may undergo unwanted side reactions under certain conditions.

Organic Synthesis Building Block Chemical Biology

Recommended Scientific and Industrial Application Scenarios for 2-(2,2-Dimethylpropanoyl)-1,3-thiazole-4-carboxylic acid


Structure-Activity Relationship (SAR) Exploration Requiring Elevated Lipophilicity and Steric Demand

In medicinal chemistry campaigns targeting hydrophobic enzyme pockets or membrane-associated receptors, the +1.4 log-unit lipophilicity advantage over the 2-acetyl analog (XLogP 2.2 vs. 0.8) and the heavier steric profile (14 vs. 11 heavy atoms) make this compound the appropriate 2-acyl-thiazole-4-carboxylic acid building block for initial SAR interrogation.

Bioisosteric Replacement of Aromatic 2-Benzoyl Scaffolds

When a project requires a logP ≈ 2–2.5 thiazole scaffold but seeks to reduce aromatic ring count to mitigate CYP450 metabolism or improve solubility, the target compound (XLogP 2.2) serves as a near-isolipophilic replacement for the 2-benzoyl analog (XLogP 2.5) [1], with the added benefit of an aliphatic tert-butyl group that lacks π-stacking potential.

Prodrug or Metabolic Shielding Strategy

Based on the established precedent of pivaloyl esters as prodrugs with enhanced hydrolytic stability [2], this compound can be incorporated into conjugate designs where the pivaloyl ketone is expected to provide steric protection against rapid metabolic degradation, pending experimental confirmation.

Orthogonal Derivatization for Library Synthesis

The simultaneous presence of a carboxylic acid and a sterically hindered pivaloyl ketone on the thiazole ring [3] enables chemists to perform sequential, orthogonal functionalization. This capability supports the efficient generation of diverse compound libraries for high-throughput screening without the need for additional protection/deprotection steps, offering a practical advantage over less hindered 2-acetyl analogs.

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